

An In-depth Technical Guide to 6-Hydroxybenzofuran: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Hydroxybenzofuran**

Cat. No.: **B080719**

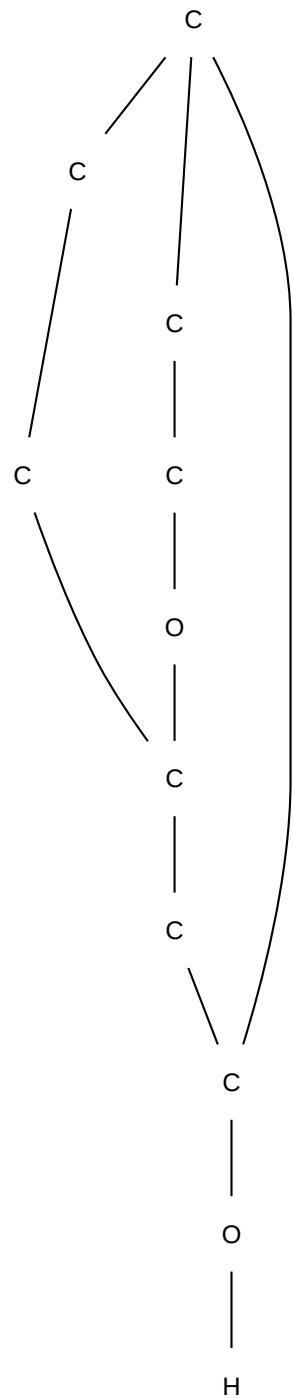
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and biological relevance of **6-Hydroxybenzofuran**. The information is curated for professionals in research and development, with a focus on structured data presentation and detailed experimental context.

Core Chemical and Physical Properties

6-Hydroxybenzofuran, a significant heterocyclic compound, is a derivative of benzofuran.^{[1][2]} Benzofuran scaffolds are fundamental moieties found in a variety of biologically active natural products and synthetic drugs.^[3] The physical and chemical characteristics of **6-Hydroxybenzofuran** are summarized below.


Property	Value	Source
IUPAC Name	1-benzofuran-6-ol	[4]
CAS Number	13196-11-7	[4]
Molecular Formula	C ₈ H ₆ O ₂	[4]
Molecular Weight	134.13 g/mol	[4]
Exact Mass	134.036779430 Da	[4]
Melting Point	242-246 °C (decomposes) (for 6-hydroxy-2,3-dihydro-1- benzofuran-3-one)	[5]
Boiling Point	369.3±42.0 °C (Predicted) (for 6-hydroxy-2,3-dihydro-1- benzofuran-3-one)	[5]
Solubility	Slightly soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	[5] [6]

Structural Information

The structural identifiers for **6-Hydroxybenzofuran** are crucial for computational modeling and database referencing.

Identifier	Value	Source
SMILES	C1=CC2=C(C=C1O)OC=C2	[7]
InChI	InChI=1S/C8H6O2/c9-7-2-1-6- 3-4-10-8(6)5-7/h1-5,9H	[4]
InChIKey	UVJMVWURCUYFFK- UHFFFAOYSA-N	[4]

Below is a 2D chemical structure diagram of **6-Hydroxybenzofuran** generated using the DOT language.

[Click to download full resolution via product page](#)

Caption: 2D structure of **6-Hydroxybenzofuran**.

Experimental Protocols: Synthesis of 6-Hydroxybenzofuran

Several synthetic routes to **6-Hydroxybenzofuran** have been developed. An optimized and scalable three-step process is described below.[8]

Overall Reaction Scheme: 2-hydroxy-4-methoxybenzaldehyde → 6-methoxybenzofuran → **6-hydroxybenzofuran**

Step 1: Reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid.

- This initial step involves the reaction between 2-hydroxy-4-methoxybenzaldehyde and chloroacetic acid.

Step 2: Formation of 6-methoxybenzofuran in acetic anhydride.

- The product from the first step is then treated with acetic anhydride to facilitate the formation of the furan ring, yielding 6-methoxybenzofuran.

Step 3: Demethylation to afford **6-hydroxybenzofuran**.

- The final step is the demethylation of 6-methoxybenzofuran using sodium 1-dodecanethiolate to yield the desired **6-hydroxybenzofuran**.[8]

This entire process is noted for being safe, cost-effective, and scalable, with production achieving over 2.6 kg in good overall yield.[8]

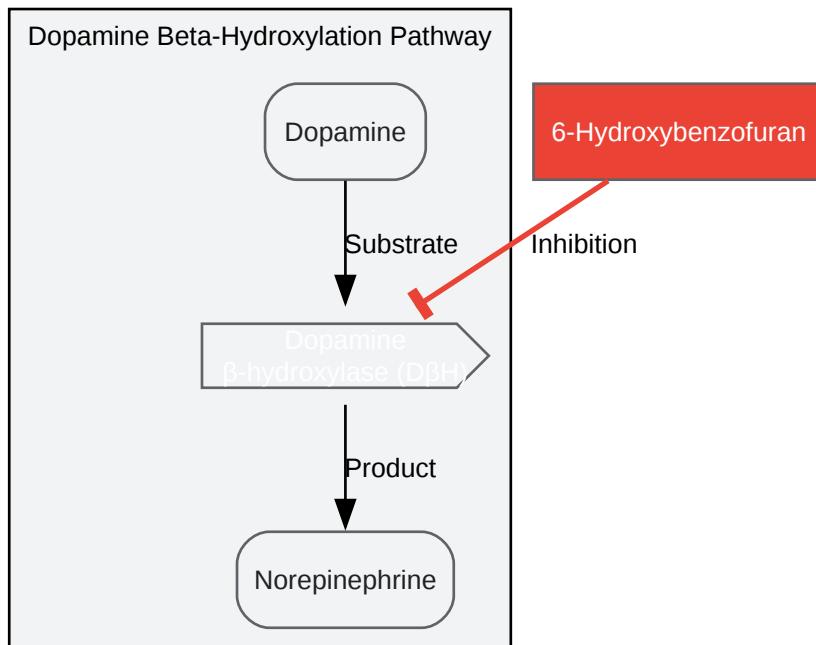
The following diagram illustrates the workflow for this synthetic protocol.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **6-Hydroxybenzofuran**.

Chemical Reactivity

Benzofuran and its derivatives are reactive heterocyclic compounds. The C2=C3 double bond is susceptible to photochemical cycloaddition reactions.^[9] Electrophilic substitution reactions, such as Friedel-Crafts aroylation, also readily occur.^[9] Halogenation of the benzofuran ring system is a critical step for introducing further functionality, often for use in transition-metal-catalyzed coupling reactions.^[9]


Biological Activity and Signaling

Benzofuran derivatives are known to possess a wide range of biological activities, including antitumor, antibacterial, antioxidant, and antiviral properties.^{[2][10]} This makes the benzofuran scaffold a privileged structure in medicinal chemistry.^[1]

Specifically, **6-Hydroxybenzofuran** has been identified as a mechanism-based inhibitor of dopamine beta-hydroxylase (D β H).^[11] This enzyme is critical in the biosynthesis of catecholamines. The inactivation mechanism is believed to involve the formation of enzyme-bound radicals that interact with active site amino acids.^[11] Experimental evidence from studies using radiolabeled **6-hydroxybenzofuran** showed that it covalently modifies a unique tyrosine residue (Tyr477) within the active site of the enzyme.^[11]

Derivatives of 5-hydroxybenzofuran, structurally similar to the 6-hydroxy isomer, have been shown to act as inhibitors of mTOR signaling, a pathway that controls cell growth, metabolism, and autophagy.^{[12][13]}

The diagram below illustrates the inhibitory action of **6-Hydroxybenzofuran** on Dopamine β -hydroxylase.

[Click to download full resolution via product page](#)

Caption: Inhibition of Dopamine β -hydroxylase by **6-Hydroxybenzofuran**.

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **6-Hydroxybenzofuran** is classified as harmful if swallowed (Acute Toxicity 4) and causes serious eye irritation (Eye Irritation 2A).^[4] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this compound.^[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Development of a robust protocol for the synthesis of 6-hydroxybenzofuran-3-carboxylic acid - OAK Open Access Archive [oak.novartis.com]
- 4. 6-Hydroxybenzofuran | C8H6O2 | CID 128844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 6-Hydroxybenzofuran-2(3H)-one | CAS:2688-49-5 | Manufacturer ChemFaces [chemfaces.com]
- 7. 6-Hydroxybenzofuran-2(3H)-one [synhet.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. Active site labeling of dopamine beta-hydroxylase by two mechanism-based inhibitors: 6-hydroxybenzofuran and phenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. 6-Hydroxybenzofuran-3(2H)one | CAS 6272-26-0 | Chemical-Suppliers [chemical-suppliers.eu]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Hydroxybenzofuran: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080719#6-hydroxybenzofuran-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com